

Oral IL-17 Modulators: A Head-to-Head Comparison for Researchers

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Compound of Interest

Compound Name: IL-17 modulator 1 disodium

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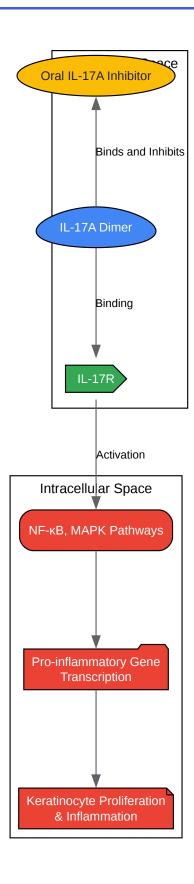
The landscape of psoriasis treatment is rapidly evolving, with a growing interest in orally available small molecules that can offer a convenient alternative to injectable biologics. Among these, inhibitors of the pro-inflammatory cytokine Interleukin-17 (IL-17) are a promising class of therapeutics. This guide provides a head-to-head comparison of emerging oral IL-17 modulators, focusing on their mechanism of action, available preclinical and clinical data, and developmental status. This objective overview is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the IL-17 Pathway

Interleukin-17A (IL-17A) is a key cytokine in the pathogenesis of psoriasis and other autoimmune diseases. It is primarily produced by Th17 cells and, upon binding to its receptor (IL-17R) on keratinocytes, triggers a signaling cascade that leads to the production of proinflammatory cytokines and chemokines, resulting in keratinocyte hyperproliferation and the characteristic plaques of psoriasis. Oral small molecule IL-17 inhibitors aim to disrupt this pathway by directly binding to the IL-17A cytokine, preventing its interaction with its receptor.[1]

Below is a diagram illustrating the IL-17 signaling pathway and the point of intervention for oral IL-17A inhibitors.





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Caption: IL-17 Signaling Pathway and Inhibition.



Comparative Analysis of Oral IL-17 Modulators

Currently, there are no approved oral IL-17 inhibitors. However, several candidates are in clinical development. This section compares the available data for the most prominent molecules.



Feature	DC-806 (Eli Lilly)	DC-853 (Eli Lilly)	ASC50 (Ascletis Pharma)	LEO 153339 (LEO Pharma)
Target	IL-17A Subunit[2]	IL-17[3]	Interleukin-17 (IL-17)[4]	IL-17A/IL-17AR Interaction[5]
Development Phase	Phase 2b (Psoriasis)[2]	Phase 2 (Psoriasis)	Phase 1 (Psoriasis)[6]	Phase 1 (Completed)[1]
Reported Efficacy	Phase 1c (Psoriasis): 43.7% mean PASI reduction at 4 weeks (800 mg BID) vs 13.3% for placebo.[7]	Data not yet publicly available. Reported to have higher affinity and improved metabolic stability compared to DC- 806.[8]	Preclinical data in a psoriasis animal model showed strong efficacy.[4]	Results from Phase 1 trial not yet publicly available.[1]
Available Preclinical Data	IC50 = 10.81 nM. [9]	Data not yet publicly available.	Preclinical studies in non- human primates showed higher drug exposure, longer half-life, and lower clearance compared to a comparator oral IL-17 inhibitor.[4]	Data not yet publicly available.



Phase 1: Welltolerated with no Phase 1 trial is Phase 1 trial serious adverse Data not yet ongoing to completed, Reported Safety events. Adverse publicly evaluate safety results not yet available. and tolerability. events were posted.[1] mild-to-6 moderate.[2]

Experimental Protocols

Detailed experimental protocols for the clinical trials are crucial for interpreting the results. Below is a summary of the available information on the trial designs for these oral IL-17 modulators.

DC-806 Phase 1c Trial in Psoriasis

- Study Design: A first-in-human, randomized, double-blind, placebo-controlled proof-ofconcept study.[7]
- Participant Population: Patients with psoriasis.[7]
- Treatment Arms:
 - High dose: 800 mg twice daily (BID)[7]
 - Low dose: 200 mg BID[7]
 - Placebo[7]
- Primary Endpoints: Safety and pharmacokinetics.[7]
- Exploratory Endpoint: Mean percentage reduction in Psoriasis Area and Severity Index (PASI) from baseline at 4 weeks.[7]

ASC50 Phase 1 Trial in Psoriasis

Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[6]



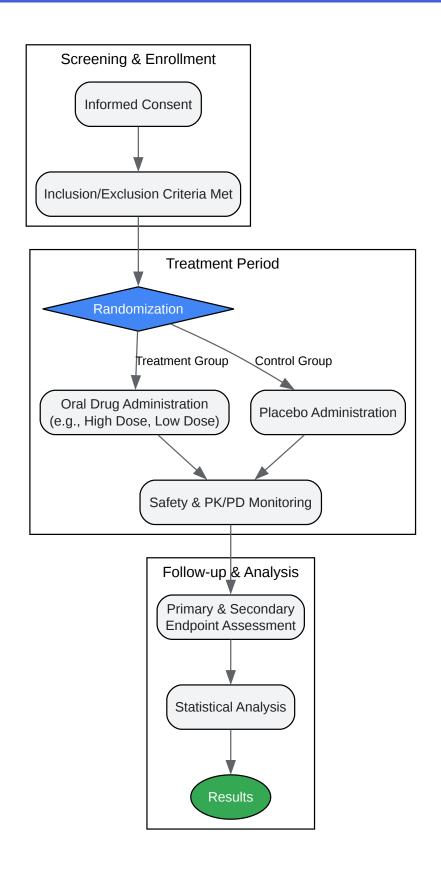




- Participant Population: Healthy participants and patients with mild-to-moderate plaque psoriasis.[6]
- Primary Endpoints: Evaluate the safety, tolerability, and pharmacokinetics of ASC50.[4]
- Status: Dosing of the first participants has been completed.[6]

The following diagram illustrates a general workflow for a Phase 1 clinical trial of an oral psoriasis drug, based on the designs of the DC-806 and ASC50 trials.





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